molecular formula C15H19N5O3S3 B12209015 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2E)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2E)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B12209015
M. Wt: 413.5 g/mol
InChI Key: FNAOKSQSIHGFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(2E)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophen ring, a thiadiazolylidene group, and a tetrahydroindazole carboxamide moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2E)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophen ring. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The thiadiazolylidene group can be synthesized via the reaction of thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions. The final step involves the coupling of these intermediates with the tetrahydroindazole carboxamide moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oxidation step, as well as the development of more efficient catalysts for the coupling reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(2E)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazolylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dioxidotetrahydrothiophen ring can be reduced to tetrahydrothiophene.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Tetrahydrothiophene derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: As a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2E)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfur-containing groups. These interactions may involve the formation of covalent bonds or non-covalent interactions, leading to changes in the activity or function of the target molecules. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar compounds to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2E)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide include:

These compounds share similar structural features, such as the dioxidotetrahydrothiophen ring, but differ in other functional groups. The unique combination of functional groups in this compound may confer distinct properties and reactivity, making it a valuable compound for further study.

Properties

Molecular Formula

C15H19N5O3S3

Molecular Weight

413.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide

InChI

InChI=1S/C15H19N5O3S3/c1-24-15-18-17-14(25-15)16-13(21)12-10-4-2-3-5-11(10)20(19-12)9-6-7-26(22,23)8-9/h9H,2-8H2,1H3,(H,16,17,21)

InChI Key

FNAOKSQSIHGFHA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.